molecular formula C15H19NO4S B2820217 3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid CAS No. 342778-72-7

3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid

Cat. No. B2820217
CAS RN: 342778-72-7
M. Wt: 309.38
InChI Key: XEQJUWCZVBXEOM-UHFFFAOYSA-N
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Description

“3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid” is a chemical compound with the CAS Number 342778-72-7 . It has a molecular weight of 309.39 . The IUPAC name for this compound is (2E)-3- [4- (1-azepanylsulfonyl)phenyl]-2-propenoic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid” is 1S/C15H19NO4S/c17-15(18)10-7-13-5-8-14(9-6-13)21(19,20)16-11-3-1-2-4-12-16/h5-10H,1-4,11-12H2,(H,17,18)/b10-7+ . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid” is a powder at room temperature . The molecular weight of the compound is 309.39 .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Compounds with structures related to 3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid have been studied for their roles in organic synthesis. For example, Tanaka, Yasuo, and Torii (1989) explored the homologation of the side chain of 2-nitrotoluene, leading to the synthesis of a tryptophan precursor and various indole derivatives, highlighting the versatility of related compounds in synthesizing biologically significant molecules (Tanaka, Yasuo, & Torii, 1989).

Material Science and Polymers

In material science, the sulfonated derivatives have shown promise. For instance, Rusu et al. (2007) investigated the electronic transport mechanism in thin films of some new poly(azomethine sulfone)s, indicating potential applications in semiconducting materials and electronics (Rusu et al., 2007). Kim, Robertson, and Guiver (2008) synthesized comb-shaped poly(arylene ether sulfone)s as proton exchange membranes, demonstrating applications in fuel cell technology (Kim, Robertson, & Guiver, 2008).

Catalysis

The catalytic applications of azepane-based compounds are also noteworthy. Pitchaimani, Lo, and Elango (2013) synthesized a series of lanthanide(III) azepane dithiocarbamate complexes, demonstrating their use as catalysts in organic transformations (Pitchaimani, Lo, & Elango, 2013).

Safety and Hazards

The compound “3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid” has several safety precautions associated with it. The GHS pictograms indicate that it is a substance that requires caution . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(E)-3-[4-(azepan-1-ylsulfonyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c17-15(18)10-7-13-5-8-14(9-6-13)21(19,20)16-11-3-1-2-4-12-16/h5-10H,1-4,11-12H2,(H,17,18)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQJUWCZVBXEOM-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid

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